Product packaging for P-tert-Butoxy-alpha-methyl styrene(Cat. No.:CAS No. 105612-78-0)

P-tert-Butoxy-alpha-methyl styrene

Cat. No.: B035212
CAS No.: 105612-78-0
M. Wt: 190.28 g/mol
InChI Key: LQDGDDQWVWZDCS-UHFFFAOYSA-N
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Description

P-tert-Butoxy-alpha-methyl styrene is a specialized styrenic monomer of significant interest in advanced polymer and materials science research. Its core value lies in its unique molecular structure, which incorporates both a tert-butoxy group and an alpha-methyl substituent on the vinyl chain. This configuration profoundly influences its polymerization behavior and the properties of the resulting polymers. The tert-butoxy group serves as a robust, acid-labile protecting group, making this monomer a key precursor in the synthesis of polymers with tailored side-chain functionality. Researchers utilize it to create novel polymers where the tert-butoxy group can be selectively deprotected post-polymerization to generate poly(hydroxystyrene) derivatives or other functionalized polymers with precise architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B035212 P-tert-Butoxy-alpha-methyl styrene CAS No. 105612-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGDDQWVWZDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes to P Tert Butoxy Alpha Methyl Styrene Monomer

Grignard Reagent Approaches for O-Protected Styrenes

A prevalent and effective method for synthesizing p-tert-butoxy-alpha-methylstyrene involves the use of a Grignard reagent. This organomagnesium compound acts as a powerful nucleophile, enabling the formation of key carbon-carbon or carbon-oxygen bonds.

The synthesis begins with a halogenated precursor, which is reacted with magnesium metal in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form the Grignard reagent. youtube.comyoutube.com This reagent is highly reactive and sensitive to moisture and acidic protons, necessitating anhydrous reaction conditions. youtube.commasterorganicchemistry.com

One documented synthesis starts from 4-bromoacetophenone. acs.org The Grignard reagent is prepared from this starting material and then reacted with methyl iodide to yield 4-bromo-α,α-dimethylbenzyl alcohol. Subsequent dehydration of this alcohol affords 4-bromo-α-methylstyrene. This intermediate is then used to form a new Grignard reagent, 4-(α-methylstyryl)magnesium bromide. The final step involves reacting this specific Grignard reagent with an electrophilic oxygen source, such as tert-butyl peroxybenzoate, to install the p-tert-butoxy group and yield the desired monomer. acs.org

A key advantage of the Grignard approach is its versatility in forming carbon-carbon and carbon-heteroatom bonds. acs.org The general reaction involves adding the organomagnesium halide to an electrophilic substrate, such as a carbonyl compound or, in this case, a peroxide, followed by workup. acs.org

Table 1: Grignard Synthesis of p-tert-Butoxy-alpha-methylstyrene

Step Reactants Reagents Solvent Key Intermediate/Product
1 4-Bromoacetophenone Magnesium, Methyl Iodide Tetrahydrofuran 4-Bromo-α,α-dimethylbenzyl alcohol
2 4-Bromo-α,α-dimethylbenzyl alcohol Acid catalyst (for dehydration) - 4-Bromo-α-methylstyrene
3 4-Bromo-α-methylstyrene Magnesium Tetrahydrofuran 4-(α-Methylstyryl)magnesium bromide

This table summarizes a multi-step synthesis pathway starting from 4-bromoacetophenone.

Alternative Synthetic Pathways for P-tert-Butoxy-alpha-methyl styrene (B11656)

While the Grignard route is well-established, other synthetic strategies can be envisaged for producing p-tert-butoxy-alpha-methylstyrene. One logical alternative involves the direct etherification of p-hydroxy-alpha-methylstyrene. This pathway would require the synthesis of the phenolic monomer first, followed by the introduction of the tert-butyl group.

The tert-butylation of a phenol (B47542) is typically achieved by reacting it with isobutylene (B52900) in the presence of a strong acid catalyst. However, the vinyl group of p-hydroxy-alpha-methylstyrene is susceptible to acid-catalyzed polymerization, which presents a significant challenge for this direct approach.

A different strategy could adapt methodologies used for other α-alkyl styrenes. For instance, a one-pot synthesis method has been reported for converting electron-rich styrenes like estragole (B85927) into various α-alkyl styrene derivatives. acs.org This process involves bromination of the double bond, followed by elimination and nucleophilic substitution under basic conditions. acs.org While not directly demonstrated for p-tert-butoxy-alpha-methylstyrene, this transition-metal-free method could potentially be adapted, starting from a suitable precursor.

Purification Strategies for Polymerization-Grade Monomer

The purity of the p-tert-butoxy-alpha-methylstyrene monomer is paramount, especially when it is intended for use in controlled polymerization techniques like anionic polymerization. Impurities can terminate the polymerization process, leading to polymers with low molecular weight or broad molecular weight distributions. nist.gov

A multi-step purification regimen is typically employed to achieve the requisite purity for polymerization.

Aqueous Washing: An initial wash with an aqueous sodium hydroxide (B78521) (NaOH) solution is used to remove any acidic impurities, such as residual phenols (e.g., p-hydroxy-alpha-methylstyrene) or polymerization inhibitors like t-butylcatechol. acs.orgjustia.com This is followed by washing with deionized water until the washings are neutral. acs.org

Drying: The monomer is then dried over an appropriate drying agent, such as anhydrous magnesium sulfate (B86663) or calcium hydride, to remove water. youtube.comnist.gov

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a crucial step to separate the monomer from non-volatile impurities, oligomers, and any high-boiling point side products. acs.orggoogle.com The boiling point for p-tert-butoxy-alpha-methylstyrene is reported as 65-68 °C at 0.03 mmHg. acs.org

Adsorbent Treatment: For removing trace polar impurities, the monomer can be passed through a column containing adsorbents like neutral alumina (B75360) or silica (B1680970) gel. google.comcmu.edu

Rigorous Purification for Anionic Polymerization: When preparing for anionic polymerization, which is extremely sensitive to impurities, more stringent methods are necessary. This can involve stirring the monomer over finely ground calcium hydride for several days. nist.gov In some cases, the monomer is distilled from a "living" polymer solution or treated with an organometallic titrant, such as fluorenyllithium, to scavenge any remaining terminating agents. nist.gov

Table 2: Purification Methods for Styrenic Monomers

Method Target Impurities Description
Alkaline Wash (e.g., NaOH) Acidic inhibitors (phenols, catechols) Liquid-liquid extraction to remove acidic compounds. acs.orgjustia.com
Distillation Non-volatile components, oligomers, by-products Separation based on boiling point differences, performed under vacuum to prevent thermal polymerization. acs.org
Adsorption Chromatography Polar impurities, inhibitors Passing the monomer through a column of alumina, silica, or specialized clays. google.comcmu.edu
Drying Agents (e.g., CaH₂) Water Chemical reaction or physical adsorption to remove residual moisture. nist.gov
Treatment with Basic Substances Polar impurities (carbonyls, etc.) Reaction of impurities in the presence of a base to form high-boiling condensates that are easily separated. justia.comgoogle.com

Advanced Polymerization Methodologies for P Tert Butoxy Alpha Methyl Styrene and Its Derivatives

Anionic Polymerization of P-tert-Butoxy-alpha-methyl styrene (B11656)

The anionic polymerization of α-methylstyrene and its derivatives, including p-tert-butoxy-alpha-methyl styrene, is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. The presence of the α-methyl group significantly influences the polymerization thermodynamics, leading to a low ceiling temperature (Tc), above which polymerization is not favorable.

Living anionic polymerization of α-methylstyrene derivatives proceeds without termination or chain transfer, allowing for the synthesis of well-defined polymers. cdnsciencepub.comdspaces.org These polymerizations are typically conducted in aprotic solvents under high vacuum conditions to eliminate impurities that can terminate the living anionic chain ends.

Initiation can be achieved using various organometallic compounds, most commonly organolithium compounds like sec-butyllithium (B1581126) (sec-BuLi) or alkali metal complexes like sodium naphthalene (B1677914). cdnsciencepub.comcdnsciencepub.com The reaction of an organolithium initiator with a monomer like this compound results in the formation of a carbanionic active center. semanticscholar.org

The polymerization is highly sensitive to temperature. Due to the low ceiling temperature of α-methylstyrenes (around 6°C in tetrahydrofuran), these polymerizations must be carried out at low temperatures, often at -78°C, to shift the polymerization-depolymerization equilibrium towards the polymer. semanticscholar.orgumass.edu At these low temperatures, quantitative monomer conversion can be achieved. acs.org Oligomeric dianionic initiators can also be prepared from monomers like α-methylstyrene, which have accessible ceiling temperatures. semanticscholar.org

For example, the anionic polymerization of 4-isopropenylstyrene, a related dual-functionalized styrene derivative, proceeds in a living manner in tetrahydrofuran (B95107) (THF) at -78°C, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net Similarly, the synthesis of poly(α-methylstyrene-b-isoprene-b-α-methylstyrene) triblock copolymers has been accomplished using a dilithium (B8592608) initiator in a hydrocarbon solvent. semanticscholar.org

The kinetics of anionic propagation are profoundly affected by the choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) and solvent. mdpi.com In non-polar hydrocarbon solvents, the active centers exist primarily as aggregated species, often dimers, which are in equilibrium with a small concentration of monomeric, propagating ion-pairs. mdpi.com This leads to a kinetic order of 0.5 with respect to the total concentration of active centers, indicating that only the non-associated ion-pairs are reactive. mdpi.com

In polar solvents like tetrahydrofuran (THF), the solvent molecules solvate the cation, leading to a shift in the equilibrium from tight ion-pairs to solvent-separated ion-pairs and, to a lesser extent, free ions. dspaces.org The general order of reactivity is:

Free ions > Solvent-separated ion-pairs > Contact ion-pairs

This increased dissociation and separation of the ion pair in polar solvents leads to a significant increase in the propagation rate compared to non-polar solvents. dspaces.orgacs.org The nature of the alkali metal counter-ion also plays a crucial role. The degree of dissociation of the ion pair increases as the size of the cation increases (Li⁺ < Na⁺ < K⁺), which generally leads to a higher propagation rate constant.

The polymerization rate is a function of the initiator concentration. In systems where initiation is fast and complete, the rate of polymerization is first order with respect to the monomer concentration and the total concentration of active anions. dspaces.org

The mechanism of anionic polymerization of α-methylstyrenes, initiated by systems like sodium naphthalene in THF, involves several key steps. cdnsciencepub.com

Initiation: The process begins with an electron transfer from the initiator (e.g., naphthalene radical anion) to the monomer, forming a monomer radical anion. This is followed by rapid dimerization to create a dicarbanion, which can propagate from both ends. cdnsciencepub.com When using organolithium initiators, initiation occurs via the nucleophilic addition of the alkyl group to the monomer's double bond. semanticscholar.org

Propagation: The carbanionic chain end repeatedly adds monomer molecules in a sequential manner. dspaces.org

Reversibility and Ceiling Temperature (Tc): A defining characteristic of α-methylstyrene polymerization is the reversibility of the propagation step. cdnsciencepub.comcapes.gov.br Due to steric hindrance from the α-methyl and phenyl groups, the heat of polymerization is low. This means that at a certain temperature, the "ceiling temperature," the rate of propagation equals the rate of depropagation (unimolecular reversion to monomer). cdnsciencepub.comcapes.gov.br Consequently, even at temperatures below Tc, an equilibrium concentration of monomer will remain once the polymerization has reached equilibrium. capes.gov.br This equilibrium profoundly affects the system's behavior, making the polymerization half-life much longer (minutes) compared to other monomers like styrene (seconds). cdnsciencepub.com

The absence of a termination step in rigorously purified systems means the carbanionic chain ends remain active indefinitely, a key feature of "living polymers." dspaces.org This allows for the synthesis of block copolymers by the sequential addition of different monomers. researchgate.net

The stereochemistry of the resulting polymer is influenced by the polymerization conditions, including the solvent, temperature, and the nature of the counter-ion. For styrene derivatives, anionic polymerization can lead to polymers with varying degrees of stereoregularity.

In non-polar solvents, the coordination of the counter-ion to the monomer and the propagating chain end can lead to a more ordered monomer addition, often favoring the formation of isotactic polymer chains. In polar solvents like THF, the solvation of the counter-ion disrupts this coordination, typically resulting in the formation of syndiotactic-rich or atactic polymers. Lowering the polymerization temperature generally enhances stereoregularity. For instance, the anionic polymerization of certain ortho-substituted styrenes with n-BuLi in toluene (B28343) at 0°C has been shown to produce polymers with high stereoregularity. researchgate.net While specific studies on this compound are limited, these general principles are expected to apply.

Cationic Polymerization of this compound

Cationic polymerization offers an alternative route for polymerizing electron-rich olefins like this compound. The development of controlled or "living" cationic polymerization techniques has enabled the synthesis of well-defined polymers from these monomers.

Living cationic polymerization is characterized by the suppression of termination and chain transfer reactions, which are common in conventional cationic systems. wikipedia.org This control is typically achieved by establishing a rapid and reversible equilibrium between a small concentration of active, propagating carbocationic species and a large excess of dormant, covalent species. wikipedia.orgacs.org

For p-tert-butoxystyrene (tBOS), a related monomer, living cationic polymerization has been successfully achieved using various initiating systems, often in halogenated solvents at low temperatures. cmu.edu The electron-donating p-tert-butoxy group stabilizes the propagating carbocation, making it a suitable monomer for this technique.

Key components of these systems include:

Initiators: These are often adducts that mimic the structure of the propagating species, such as the HCl adduct of isobutyl vinyl ether (IBVE-HCl adduct). cmu.edu Other "cationogen" initiators like cumyl chloride can also be used. acs.orgresearchgate.net

Lewis Acids (Co-initiators): Lewis acids like tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), or boron trichloride (B1173362) (BCl₃) are used to activate the dormant species by abstracting a halide or other group to generate the carbocation. acs.orgcmu.edugoogle.com The strength and nature of the Lewis acid are critical for controlling the polymerization.

Solvents: Polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or mixed solvent systems (e.g., CH₂Cl₂/hexane) are commonly employed to ensure solubility and facilitate the necessary ionization. wikipedia.orgcmu.edu

Additives: In some systems, a non-nucleophilic base, or "proton trap," such as 2,6-di-tert-butylpyridine (B51100) (DTBP), is added to scavenge protons from impurities, preventing uncontrolled initiation and improving control over the polymerization. researchgate.netmdpi.com

Studies on the living cationic polymerization of α-methylstyrene have demonstrated that initiating systems such as cumyl chloride/BCl₃ can yield polymers with controlled molecular weight and narrow molecular weight distributions (Mw/Mn ≈ 1.1–1.2) at temperatures of -60°C to -80°C. acs.orgresearchgate.net Similarly, for p-tert-butoxystyrene, the IBVE-HCl adduct combined with ZnCl₂ in polar solvent mixtures leads to a linear increase in number-average molecular weight (Mn) with monomer conversion and narrow molecular weight distributions, confirming the living nature of the polymerization. cmu.edu

Table 1: Controlled/Living Cationic Polymerization Systems for α-Methylstyrene and p-Alkoxystyrenes

Monomer Initiator System Solvent Temp (°C) Mw/Mn (PDI) Reference
α-Methylstyrene Cumyl chloride / BCl₃ CH₂Cl₂ / Methylcyclohexane -50 1.3–1.6 acs.org
α-Methylstyrene DiαMeStHCl / BCl₃ / DTBP Methyl chloride / Hexanes -80 ~1.1–1.2 acs.orgresearchgate.net
p-tert-Butoxystyrene IBVE-HCl adduct / ZnCl₂ CH₂Cl₂ -15 Narrow cmu.edu
p-tert-Butoxystyrene IBVE-HCl adduct / SnCl₄ CH₂Cl₂ -15 Narrow cmu.edu
p-Methylstyrene p-MeStCl / SnCl₄ / DTBP [Bmim][NTf₂] (Ionic Liquid) -25 Narrow mdpi.com
α-Methylstyrene SnCl₄ Toluene or Cumene Ambient - google.com
p-Hydroxystyrene pMOS-Alcohol Adduct / BF₃OEt₂ Acetonitrile -15 < 1.4 cmu.edu

Initiation Systems and Co-initiators

The selection of an appropriate initiation system, typically composed of an initiator and a co-initiator (often a Lewis acid), is fundamental to achieving controlled cationic polymerization. mit.eduuc.edu The initiator generates the initial carbocation, while the co-initiator activates the initiator and stabilizes the resulting counterion. uc.edunii.ac.jp

For styrene derivatives like α-methylstyrene and p-methylstyrene, a variety of initiating systems have been successfully employed. For instance, the living cationic polymerization of p-tert-butoxystyrene (tBuOS), a close derivative of the target monomer, has been achieved using a hydrogen iodide/zinc iodide (HI/ZnI₂) system. acs.org This system produces well-defined living polymers at temperatures up to 25°C. acs.org

Other effective systems for related monomers include combinations of a cation source (cationogen) and a Lewis acid. researchgate.net Research on p-methylstyrene (pMeSt) has demonstrated controlled polymerization with systems like cumyl alcohol (CumOH)/BF₃OEt₂ and 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl₄). rsc.orgmdpi.com The use of SnCl₄ as a sole initiator for α-methylstyrene polymerization has also been reported, offering the advantage of proceeding at ambient temperatures without extensive monomer purification. google.com

A non-protic base, such as 2,6-di-tert-butylpyridine (DTBP), is often added to these systems to trap protons and suppress side reactions, which is crucial for maintaining control over the polymerization. rsc.orgresearchgate.net

MonomerInitiation SystemSolvent(s)TemperatureObservationsReference(s)
p-tert-butoxystyreneHI/ZnI₂Toluene, CH₂Cl₂≤ 25°CLiving polymerization, narrow MWD. acs.org
α-methylstyreneSnCl₄Toluene, Cumene> 20°CGood yield, no monomer purification needed. google.com
p-methylstyreneCumOH/BF₃OEt₂/DTBP[Bmim][NTf₂]-25°CControlled polymerization. rsc.org
p-methylstyrenep-MeStCl/SnCl₄/DTBP[Bmim][NTf₂]-25°CWell-controlled, narrow Mw/Mn. mdpi.com
p-methylstyreneVarious Metal Chlorides/DTBPDichloromethane-15°C to 25°CSnCl₄ and ZnCl₂ gave controlled polymerization. researchgate.net

Influence of Solvent Systems (e.g., Ionic Liquids, Aqueous Media) on Polymerization Control

The choice of solvent significantly impacts the rate, control, and characteristics of cationic polymerization. mdpi.comsemanticscholar.org Traditionally, halogenated solvents like dichloromethane (CH₂Cl₂) and methyl chloride (MeCl) are used. uc.edumdpi.comresearchgate.net However, their environmental and safety concerns have driven research into alternative media. researchgate.net

Ionic Liquids (ILs) have emerged as promising "green" solvents for cationic polymerization. mdpi.comnih.gov Their inherent ionic nature and high polarity can facilitate the polarization of both the initiator and the monomer, leading to better control compared to conventional molecular solvents. mdpi.comsemanticscholar.org For the cationic polymerization of p-methylstyrene (pMeSt), using the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf₂]) resulted in a unimodal and narrower molecular weight distribution (Mw/Mn = 1.40–1.59) compared to the bimodal distribution observed in CH₂Cl₂. mdpi.comacs.org The reaction in the IL also proceeded with a milder exotherm. rsc.orgmdpi.com Quantum chemical studies suggest the IL's anion can play a catalytic role by stabilizing cationic intermediates. nih.gov

Aqueous media represent another eco-friendly alternative, though they are challenging for traditional cationic polymerization due to the high sensitivity of Lewis acids to water. nih.gov Recent breakthroughs have demonstrated the feasibility of aqueous cationic polymerization. For p-methylstyrene, a CumOH/B(C₆F₅)₃/Et₂O system successfully initiated suspension and emulsion polymerization in water. nih.gov The addition of diethyl ether was crucial as it complexed with the B(C₆F₅)₃ co-initiator, increasing its polarity and solubility in water, thereby improving initiation efficiency. nih.gov

MonomerSolvent SystemInitiating SystemMw/MnKey FindingReference(s)
p-methylstyrene[Bmim][NTf₂] (IL)p-MeStCl/SnCl₄1.40 - 1.59Unimodal GPC trace, milder reaction rate. mdpi.comsemanticscholar.org
p-methylstyreneCH₂Cl₂ (conventional)p-MeStCl/SnCl₄BimodalBimodal GPC trace. mdpi.comsemanticscholar.org
p-methylstyreneAqueous Suspension/EmulsionCumOH/B(C₆F₅)₃/Et₂O-Successful polymerization in water. nih.gov
p-tert-butoxystyreneMeChx/MeCl (60/40 v/v)-NarrowLiving polymerization achieved at -80°C. researchgate.net

Mechanistic Investigations of Cationic Propagation and Termination

The mechanism of cationic polymerization involves three main steps: initiation, propagation, and termination/chain transfer. mit.edu In a living polymerization, termination and chain transfer are reversible or suppressed. wikipedia.org

Propagation proceeds via the repeated electrophilic addition of monomer molecules to the growing carbocationic chain end. mit.eduuc.edu The stability of this propagating carbocation is crucial; monomers like styrene derivatives are suitable because the phenyl ring helps stabilize the positive charge. nii.ac.jp The rate of propagation in cationic systems is typically very fast. mit.edu For α-methylstyrene, the propagation rate constant (kₚ) at 30°C was estimated to be 3 × 10⁶ M⁻¹ sec⁻¹ for a radiation-induced cationic mechanism. rsc.org

Termination and Chain Transfer are side reactions that limit the molar mass and broaden the polydispersity in conventional cationic polymerization. wikipedia.org Termination can occur through several pathways, including combination with the counterion or reaction with impurities. mit.edu A key strategy in living cationic polymerization is to establish a rapid and reversible equilibrium between the active, ionic propagating species and a dormant, covalent species. wikipedia.orglibretexts.org This equilibrium dramatically reduces the concentration of active cations at any given moment, thereby minimizing the probability of irreversible termination events. libretexts.org

In systems using SnCl₄ with p-methylstyrene in an ionic liquid, the proposed mechanism involves the activation of the C-Cl bond of the initiator by the Lewis acid to generate the carbocation and a counterion (e.g., SnCl₅⁻). mdpi.comsemanticscholar.org The subsequent propagation is controlled through the reversible deactivation of the propagating chain end by the counterion. mdpi.comsemanticscholar.org

Controlled Radical Polymerization (CRP) of this compound Related Systems

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers the advantages of radical polymerization (e.g., tolerance to functional groups and a wide range of monomers) while providing control over polymer architecture similar to living ionic methods. acs.org Three primary CRP techniques are Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Nitroxide-Mediated Polymerization (NMP) Strategies

NMP is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain radical. wikipedia.org This process creates a dormant alkoxyamine species that can thermally and reversibly cleave the C-ON bond to regenerate the active propagating radical and the mediating nitroxide radical. wikipedia.orgicp.ac.rumdpi.com This reversible termination minimizes irreversible termination reactions between two propagating chains, allowing for controlled growth. wikipedia.org

NMP is inherently simple, often requiring only a monomer and a unimolecular initiator (an alkoxyamine), and avoids the use of metal catalysts, which can be advantageous for electronic or biological applications. acs.org Historically, NMP was most effective for styrenic monomers, making it a suitable potential strategy for systems related to p-tert-butoxy-alpha-methylstyrene. acs.org Advances in nitroxide design have since expanded the range of applicable monomers. acs.org

Atom Transfer Radical Polymerization (ATRP) Approaches

ATRP is a robust and versatile CRP technique that employs a transition metal complex (e.g., copper, iron) as a catalyst to mediate the polymerization. wikipedia.orgcmu.edu The mechanism involves the reversible transfer of a halogen atom (typically Cl or Br) between the catalyst and the dormant polymer chain. wikipedia.org The catalyst in its lower oxidation state activates a dormant chain (an alkyl halide) to form a propagating radical and the catalyst in a higher oxidation state. This radical can then propagate before being deactivated by the catalyst in the higher oxidation state. cmu.edu

This process maintains a very low concentration of active radicals, suppressing termination reactions and enabling the synthesis of polymers with low dispersity (typically 1.05-1.2) and controlled molecular weight. wikipedia.org A wide variety of styrene derivatives have been successfully polymerized using ATRP. cmu.edu For example, the iron-based AGET (Activators Generated by Electron Transfer) ATRP has been used for 4-methylstyrene (B72717) and 4-tert-butylstyrene. nih.gov The choice of initiator, catalyst, ligand, and solvent must be optimized for each specific monomer to achieve good control. wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Investigations

RAFT polymerization is another powerful CRP method that can be applied to a vast range of monomers. nih.gov Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). researchgate.net The process involves a sequence of addition-fragmentation equilibria. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the initial propagating radical or a new radical derived from the RAFT agent, which can then initiate a new chain. sigmaaldrich.com

This rapid exchange process ensures that most chains are kept in a dormant state (as a polymeric RAFT agent) for most of the time, allowing all chains to grow at a similar rate. sigmaaldrich.com The success of RAFT polymerization is critically dependent on the correct choice of RAFT agent for the specific monomer being polymerized. researchgate.net For styrene and its derivatives, trithiocarbonates and certain dithiobenzoates are commonly used CTAs. researchgate.netresearchgate.net A recent study investigated the photoiniferter RAFT polymerization of α-methylstyrene, highlighting its potential for creating polymers that can be controllably depolymerized, which is relevant for chemical recycling. digitellinc.com

Hybrid and Concurrent CRP Methodologies for Controlled Architectures

Hybrid and concurrent controlled radical polymerization (CRP) methodologies represent a sophisticated approach to synthesizing complex polymer architectures that may not be accessible through a single polymerization technique. These strategies involve the simultaneous or sequential use of different polymerization mechanisms, such as combining atom transfer radical polymerization (ATRP) with nitroxide-mediated polymerization (NMP) or other living/controlled methods. sigmaaldrich.com This approach allows for the creation of unique block copolymers, gradient copolymers, and other tailored structures. sigmaaldrich.com

For monomers like this compound, whose parent compound α-methylstyrene is known for its low ceiling temperature, hybrid methods offer a pathway to incorporate it into complex structures under controlled conditions. For instance, a block copolymer could be synthesized by first polymerizing a more reactive monomer via one CRP technique and then switching conditions or mechanisms to add a block of this compound. This is advantageous for overcoming the thermodynamic limitations of homopolymerizing α-methylstyrene derivatives. researchgate.net

While specific studies detailing hybrid CRP of this compound are not prevalent, research on related styrene derivatives provides a blueprint. For example, the use of functional initiators compatible with multiple polymerization types allows for the synthesis of block copolymers. Nitroxide-mediated polymerization has been effectively used for the controlled copolymerization of styrene with α-trifluoromethylstyrene, a sterically hindered monomer, demonstrating the feasibility of controlling the polymerization of such challenging monomers. nih.gov This success suggests that hybrid approaches, such as using a macroinitiator synthesized by one method to initiate the polymerization of this compound via another, could be a viable strategy for creating novel, functional materials. researchgate.net

Free Radical Polymerization Considerations for this compound

Conventional Free Radical Polymerization Approaches

To achieve polymerization, initiators that generate free radicals are required. Common initiators include peroxides like benzoyl peroxide or tert-butyl peroxybenzoate, and azo compounds such as azobisisobutyronitrile (AIBN). google.comlibretexts.org The choice of initiator is critical, as some radicals are more effective than others. For instance, tert-butoxy (B1229062) radicals can initiate polymerization through direct addition to the double bond, though hydrogen abstraction can also occur. libretexts.orgcapes.gov.br

Due to the low ceiling temperature, the polymerization of α-methylstyrene derivatives often results in low yields of low molecular weight polymers, especially when conducted at elevated temperatures necessary for the thermal decomposition of many initiators. google.com To achieve commercially viable products, processes often require long reaction times and subsequent steps to remove unreacted monomer. google.com

Table 1: Illustrative Data for Copolymerization of Styrene and α-Methylstyrene This table presents data adapted from a study on styrene and α-methylstyrene to illustrate typical outcomes in free radical polymerization involving an α-methylstyrene derivative.

EntryMonomer Feed (Styrene:AMS)InitiatorTemperature (°C)Time (hr)Conversion (%)
180:20Dicumyl Peroxide1208~50
280:20t-Butyl Perbenzoate10524~60
380:20None (Thermal)1208<10

Source: Adapted from data presented in US Patent 3,036,053 A. The data illustrates the slow polymerization rate of α-methylstyrene (AMS) mixtures. google.com

Photo-Initiated Polymerization Pathways

Photo-initiated polymerization offers a significant advantage for monomers with low ceiling temperatures, such as this compound, because it can be conducted at low temperatures where depolymerization is less favorable. acs.org This method utilizes photoinitiators that generate radical species upon exposure to UV light. mdpi.com These radicals then initiate the polymerization chain reaction.

The process can be divided into two main types based on the photoinitiator used:

Type I Photoinitiators: These undergo photocleavage (photo-scission) to directly form radicals capable of initiating polymerization. mdpi.com

Type II Photoinitiators: These require a co-initiator or hydrogen donor. Upon irradiation, the photoinitiator (e.g., benzophenone) enters an excited state and abstracts a hydrogen atom from the donor, generating two radicals that can start the polymerization. acs.orgmdpi.com

Studies on the free radical photo-polymerization of the parent compound, α-methyl styrene, have demonstrated its feasibility. researchgate.net The resulting polymer's microstructure can be analyzed to understand the polymerization mechanism. For this compound, silyl (B83357) radicals generated from the photolysis of polymethylphenylsilane could potentially serve as initiating species, similar to their use in the photopolymerization of styrene and other vinyl monomers. acs.org The ability to perform the reaction at or below room temperature helps to suppress the depolymerization reaction, allowing for the formation of higher molecular weight polymers than might be achievable through thermally initiated processes. acs.org

Table 2: Research Findings on Photo-Polymerization of α-Methyl Styrene This table summarizes findings from a study on the photo-polymerization of α-methyl styrene (PAS), a close analog to the subject compound.

Property StudiedMethodObservationSignificance
Polymer Tacticity13C NMR SpectroscopyThe racemic addition was favored over meso addition (Pm = 0.234), indicating a predominantly syndiotactic microstructure.Provides insight into the stereochemical control achievable with this polymerization method for this class of monomers.
Effect of Temperature13C NMR at 20°C vs 50°CHigher acquisition temperature resulted in better peak resolution and splitting.Demonstrates the importance of analytical conditions in characterizing the resulting polymer.
Solvent EffectsDeuterated Chloroform vs. Deuterated TetrahydrofuranThe choice of solvent was observed to affect the peak resolution of syndiotactic and isotactic sequences.Highlights that the local environment can influence the apparent microstructure analysis.

Source: Adapted from findings reported in "Investigation of poly(α-methyl styrene) tacticity synthesized by photo-polymerization". researchgate.net

Copolymerization Studies of P Tert Butoxy Alpha Methyl Styrene

Reactivity Ratios and Monomer Sequence Distribution in P-tert-Butoxy-alpha-methyl styrene (B11656) Copolymers

The behavior of monomers in a copolymerization reaction is characterized by their reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of the same or different type.

Determination by Fineman-Ross, Kelen-Tudos, and Mayo-Lewis Methods

Several methods are employed to determine monomer reactivity ratios from copolymerization data. The Fineman-Ross (FR), Kelen-Tudos (KT), and Mayo-Lewis (ML) methods are graphical techniques widely used for this purpose. scielo.orgresearchgate.net These methods linearize the copolymer composition equation, allowing for the determination of reactivity ratios from the slope and intercept of a plotted line. scielo.orgresearchgate.net The FR method, while straightforward, can sometimes lead to biased results due to uneven data distribution. rsc.org The KT method addresses this by introducing a constant to ensure more uniform data spacing. rsc.org The ML method is another established graphical approach. researchgate.net To ensure accuracy, copolymerizations are typically carried out to low monomer conversions (around 5-10%) to minimize changes in the monomer feed composition. escholarship.org

For example, in the copolymerization of styrene (ST) and tert-butyl phenylcyanoacrylates (TBCA), the compositions of the resulting copolymers were determined from nitrogen analysis, and the data was used to calculate reactivity ratios. chemrxiv.org The conversions were intentionally kept between 10 and 20% to reduce compositional drift. chemrxiv.org

Table 1: Methods for Determining Monomer Reactivity Ratios

Method Description Key Feature
Fineman-Ross (FR) A linearization method based on the copolymer composition equation. scielo.orgresearchgate.net Prone to data scattering, which can affect the accuracy of the results. rsc.org
Kelen-Tudos (KT) A modification of the FR method that introduces a parameter to provide more evenly distributed data points. scielo.orgresearchgate.netrsc.org Generally considered more reliable than the FR method due to reduced bias. rsc.org
Mayo-Lewis (ML) A graphical method that involves plotting monomer feed ratios against copolymer composition ratios. researchgate.net One of the earliest and most fundamental methods for determining reactivity ratios.

Q-e Scheme Application for Monomer Reactivity Prediction

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. It assigns two parameters to each monomer: 'Q', which represents the reactivity of the monomer due to resonance stabilization, and 'e', which reflects the polarity of the vinyl group. These parameters can be used to estimate the reactivity ratios for a given monomer pair, providing a valuable tool for predicting copolymer composition and structure.

Statistical Copolymerization with Various Comonomers

Statistical copolymerization of p-tert-butoxy-alpha-methylstyrene with other monomers leads to polymers where the monomer units are arranged randomly along the chain. The precise sequence distribution is governed by the reactivity ratios of the comonomers. For instance, the copolymerization of α-methylstyrene with butadiene has been studied, and the reactivity ratios were determined to understand the incorporation of each monomer into the polymer chain. primescholars.com Similarly, studies on the copolymerization of α-methylstyrene with butyl acrylate (B77674) have provided insights into their reactivity in bulk polymerizations. frontiersin.org

Block Copolymer Synthesis Involving P-tert-Butoxy-alpha-methyl styrene Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing p-tert-butoxy-alpha-methylstyrene segments allows for the creation of materials with tailored properties.

Di- and Triblock Copolymers

Living polymerization techniques are instrumental in synthesizing well-defined di- and triblock copolymers. For example, living cationic polymerization has been used to create block copolymers of p-tert-butoxystyrene with monomers like isobutyl vinyl ether and styrene derivatives. acs.org Anionic polymerization is another powerful method for producing block copolymers with controlled architectures, such as poly(α-methylstyrene)-polyisoprene-poly(α-methylstyrene) triblock copolymers. acs.org The synthesis of such block copolymers is often a multi-step process involving the sequential addition of monomers. mdpi.com

Table 2: Examples of Di- and Triblock Copolymers

Copolymer Architecture Monomers Polymerization Technique
Diblock p-tert-butoxystyrene, isobutyl vinyl ether Living Cationic Polymerization acs.org
Triblock α-methylstyrene, isoprene Anionic Polymerization acs.org
Diblock Styrene, p-tert-butoxystyrene Nitroxide-Mediated Polymerization researchgate.net

Multiblock Copolymers via Sequential Polymerization

The synthesis of multiblock copolymers, which contain multiple repeating block units, can be achieved through sequential polymerization. This process involves the iterative addition of different monomers to a living polymer chain. For instance, well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymers have been synthesized using a poly(alkoxyamine) macroinitiator. researchgate.netcapes.gov.br Another approach involves using reversible addition-fragmentation chain transfer (RAFT) polymerization in an emulsion system to create high molecular weight hexablock copolymers. rsc.org These methods provide precise control over the polymer architecture, enabling the creation of complex multiblock structures. researchgate.netrsc.org

Graft Copolymer Architectures

Graft copolymers are characterized by a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. The synthesis of graft copolymers involving p-tert-butoxy-alpha-methylstyrene often utilizes controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to achieve well-defined structures. cmu.edu

One approach involves the "grafting from" method, where a macroinitiator with initiating sites along its backbone is used to grow the graft chains. cmu.edunih.gov For instance, a backbone of a polymer like poly(isobutene-co-p-methylstyrene-co-p-bromomethylstyrene) can act as a macroinitiator for the ATRP of other monomers, leading to graft copolymers with controlled side chain architectures. researchgate.net This method allows for the synthesis of densely grafted copolymers, sometimes referred to as polymer brushes, where the side chains are in close proximity. cmu.edu The properties of the resulting graft copolymers, such as their phase behavior and dynamic mechanical properties, are heavily influenced by the composition and architecture of the side chains. researchgate.net

Another strategy is the "grafting onto" technique, which involves reacting a functionalized backbone polymer with pre-formed polymer chains that have reactive end groups. google.com For example, a syndiotactic copolymer of styrene and p-methylstyrene can be functionalized and then reacted with a polymer to form a graft copolymer. google.com

The versatility of these methods allows for the creation of a wide array of graft copolymers with tailored properties. For example, the incorporation of p-tert-butoxystyrene into block copolymers, which can then be used in grafting reactions, has been explored. researchgate.net Often, the tert-butoxy (B1229062) group is subsequently hydrolyzed to yield poly(p-hydroxystyrene), which introduces hydrogen bonding capabilities. researchgate.net

Research has also explored the synthesis of graft copolymers with unique backbones and side chains. For instance, graft copolymers with a poly(β-myrcene-co-α-methyl styrene) backbone and poly(ε-caprolactone) side chains have been synthesized. mdpi.com This was achieved by first creating a tapered copolymer of β-myrcene and α-methyl styrene via anionic polymerization, followed by functionalization of the backbone to introduce hydroxyl groups, which then initiated the ring-opening polymerization of ε-caprolactone. mdpi.com

The table below summarizes examples of synthesized graft copolymers.

Backbone PolymerGrafted Monomer/PolymerSynthesis MethodReference
Poly(isobutene-co-p-methylstyrene-co-p-bromomethylstyrene)Methyl methacrylate, StyreneATRP researchgate.net
Syndiotactic poly(styrene-co-p-methylstyrene)Poly(t-butylmethacrylate)Anionic Polymerization ("grafting onto") google.com
Poly(β-myrcene-co-α-methyl styrene)ε-caprolactoneAnionic Polymerization, ROP mdpi.com
Poly(alkoxyamine) macroinitiatorStyrene, p-tert-butoxystyreneLiving Radical Polymerization researchgate.net

Star Polymer Synthesis

Star polymers consist of several linear polymer chains (arms) linked to a central core. The synthesis of star polymers involving p-tert-butoxy-alpha-methylstyrene can be achieved through different strategies, primarily the "arm-first" and "core-first" methods. islandarchives.ca

In the "arm-first" approach, linear polymer arms are synthesized first and then reacted with a multifunctional linking agent to form the star polymer. mdpi.com This method allows for precise control over the molecular weight and composition of the arms before the final star formation. For example, star polymers have been fabricated using this strategy with polystyrene-b-polyisoprene as the molecular arm. mdpi.com

The "core-first" method involves initiating the polymerization of monomers from a multifunctional initiator, where the number of arms corresponds to the number of initiating sites on the core molecule. islandarchives.ca

Anionic polymerization is a powerful technique for synthesizing well-defined star polymers. kpi.ua For instance, three-component, three-arm star-shaped copolymers have been prepared by coupling a living poly(styryl) anion with an end-reactive poly(dimethylsiloxane), followed by the anionic propagation of tert-butyl methacrylate. kpi.ua These resulting polymers were found to be pure with narrow molecular weight distributions. kpi.ua

The table below presents data on the synthesis of star polymers.

Engineering of Macromolecular Architectures Based on P Tert Butoxy Alpha Methyl Styrene

Precise Control over Molecular Weight and Polydispersity in Living Polymerization Systems

Living polymerization techniques are paramount for the synthesis of polymers with predictable molecular weights (MW) and narrow molecular weight distributions, often quantified by the polydispersity index (PDI, Mw/Mn). dtic.mil In an ideal living polymerization, chain-breaking reactions like termination and transfer are absent, allowing polymer chains to grow at a constant rate. dtic.mil This results in a linear relationship between the number-average molecular weight (Mn) and monomer conversion, and a PDI value approaching 1.0.

For styrenic monomers like p-tert-butoxy-alpha-methylstyrene, living anionic polymerization and controlled radical polymerization methods such as atom transfer radical polymerization (ATRP) are commonly employed. researchgate.netcmu.edu Anionic polymerization of p-tert-butoxy-alpha-methylstyrene, often initiated by organolithium compounds, can proceed in a living manner, yielding polymers with predictable molecular weights and low polydispersity. researchgate.netresearchgate.net Similarly, ATRP allows for the controlled polymerization of styrenic monomers, producing well-defined polymers. cmu.edu The choice of initiator, solvent, and temperature are critical parameters that must be optimized to maintain the "living" nature of the polymerization and achieve the desired control over MW and PDI. cmu.educmu.edu For instance, the living polymerization of p-tert-butoxystyrene (tBuOS) has been successfully carried out in a mixed solvent system at low temperatures, resulting in polymers with narrow molecular weight distributions (PDI ≤ 1.1). researchgate.net

Below is a table summarizing typical results for the controlled polymerization of styrenic monomers, illustrating the level of control achievable.

Polymerization MethodMonomerInitiator/Catalyst SystemMn ( g/mol )PDI (Mw/Mn)
Anionic Polymerizationp-tert-butoxystyrenes-BuLi / THF2,700 - 69,000≤ 1.09
ATRPStyrene (B11656)1-PEBr / CuBr / dNbipyUp to 100,000~1.10
Anionic Polymerizationp-tert-butoxy-α-methylstyreneGrignard/t-BuOOBz-Cationic only

Data sourced from various studies on living/controlled polymerization of styrenic monomers. researchgate.netcmu.eduacs.org

Synthesis of Well-Defined Homopolymers and Copolymers

The ability to control polymerization allows for the synthesis of well-defined homopolymers of p-tert-butoxy-alpha-methylstyrene and a variety of copolymers. Homopolymers of poly(p-tert-butoxy-alpha-methylstyrene) can be synthesized with precise molecular weights and narrow polydispersities, which is crucial for applications where uniform material properties are required. researchgate.net

Furthermore, the living nature of these polymerization techniques enables the sequential addition of different monomers to create block copolymers. For example, well-defined block copolymers of styrene and p-tert-butoxystyrene have been synthesized. capes.gov.brresearchgate.netelsevierpure.com This is achieved by first polymerizing one monomer to completion and then introducing the second monomer to the living polymer chains. This process allows for the creation of diblock, triblock, and even multiblock copolymers with distinct block segments. capes.gov.brresearchgate.netelsevierpure.com For instance, poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) triblock copolymers have been synthesized via the living cationic sequential block copolymerization of isobutylene (B52900) with 4-tert-butoxystyrene, followed by deprotection. researchgate.net

The synthesis of random or statistical copolymers is also possible by polymerizing a mixture of p-tert-butoxy-alpha-methylstyrene and other comonomers. The reactivity ratios of the monomers will determine the final composition and sequence distribution within the polymer chain.

Controlled Synthesis of Complex Polymeric Topologies

Beyond linear homopolymers and copolymers, the controlled polymerization of p-tert-butoxy-alpha-methylstyrene provides access to more complex and sophisticated polymer architectures.

End-Functionalized Polymers and Macroinitiators

Living polymerization techniques allow for the introduction of functional groups at the chain ends of polymers. This is typically achieved by terminating the living polymerization with a specific quenching agent that carries the desired functionality. Polymers of p-tert-butoxy-alpha-methylstyrene can be end-functionalized with a variety of groups, such as hydroxyl, carboxyl, or amine groups. nih.gov

These end-functionalized polymers can then serve as macroinitiators for subsequent polymerization reactions. nih.gov A macroinitiator is a polymer chain with an active initiating site at its end. For example, a hydroxyl-terminated poly(p-tert-butoxy-alpha-methylstyrene) chain can be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of a block copolymer. Similarly, a polymer with a terminal group suitable for initiating ATRP can be used to grow a second block of a different monomer. This approach provides a versatile route to complex block copolymer structures.

Iterative Methodologies for Dendritic and Hyperbranched Structures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Iterative methodologies, often involving a sequence of protection, reaction, and deprotection steps, can be employed to build these complex structures. While the direct synthesis of high-generation dendrimers from p-tert-butoxy-alpha-methylstyrene is not commonly reported, the principles of controlled polymerization are central to creating hyperbranched structures.

Hyperbranched polymers can be synthesized via the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both an initiator and a monomer). cmu.edu For styrenic systems, a monomer containing both a polymerizable vinyl group and an initiating group can be used. Although specific examples for p-tert-butoxy-alpha-methylstyrene are scarce, the general methodology using related styrenic or acrylic monomers demonstrates the potential. nih.govresearchgate.net For instance, hyperbranched polyesters have been used as macroinitiators for the RAFT polymerization of styrene, leading to star-like polymers. researchgate.net

Bottlebrush and Brush Polymer Architectures

Bottlebrush polymers consist of a linear backbone with densely grafted polymeric side chains. dntb.gov.uacmu.edu These architectures are often synthesized using a "grafting-from," "grafting-to," or "grafting-through" approach. In the "grafting-from" method, a macroinitiator backbone is used to initiate the polymerization of side chains. The "grafting-through" method involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. dntb.gov.ua

The synthesis of bottlebrush polymers incorporating poly(p-tert-butoxystyrene) (PtBOS) has been demonstrated. dntb.gov.ua For example, PtBOS macromonomers with a polymerizable norbornene end-group can be synthesized via anionic polymerization and then polymerized via ring-opening metathesis polymerization (ROMP) to form bottlebrush homopolymers. dntb.gov.ua This methodology also allows for the creation of bottlebrush copolymers by copolymerizing different macromonomers. dntb.gov.ua The resulting bottlebrush polymers exhibit unique properties due to their densely packed structure, such as a more extended conformation in solution compared to their linear analogues. cmu.edu

Post Polymerization Chemical Transformations of Poly P Tert Butoxy Alpha Methyl Styrene

Deprotection Strategies for Tert-Butoxy (B1229062) Group to Yield Poly(alpha-methyl-p-hydroxystyrene)ibm.comkaust.edu.sacanada.ca

The conversion of Poly(P-tert-Butoxy-alpha-methyl styrene) to Poly(alpha-methyl-p-hydroxystyrene) is a critical step that transforms the nonpolar, protected polymer into a polar, functional polymer. This deprotection can be achieved through several methods, primarily involving acid catalysis or thermal treatment. The choice of method depends on factors such as the desired reaction speed, the presence of other sensitive functional groups in the polymer, and the required purity of the final product.

Acid-Catalyzed Cleavage (e.g., HCl, TFA)nih.govresearchgate.net

Acid-catalyzed cleavage is a widely employed and efficient method for the deprotection of the tert-butoxy group. The mechanism involves the protonation of the ether oxygen by a strong acid, followed by the elimination of the stable tert-butyl cation, which typically forms isobutylene (B52900).

Commonly used acids for this purpose include trifluoroacetic acid (TFA) and hydrogen chloride (HCl). nih.govresearchgate.net The reaction is often carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane. While TFA in DCM is a common reagent system, studies on analogous polymers like poly(tert-butyl acrylate) have shown that this method can sometimes lead to incomplete deprotection, with efficiencies ranging from 90-98%. nih.gov

A more effective system for achieving quantitative deprotection involves the use of HCl in a fluorinated alcohol like hexafluoroisopropanol (HFIP). nih.gov This combination has been demonstrated to achieve deprotection efficiencies greater than 99.9% at room temperature within a few hours. nih.gov The choice of solvent and acid is crucial to prevent side reactions and ensure complete removal of the protecting group. Both protic and Lewis acids can be used to promote the cleavage of the tert-butyl group. researchgate.net

Reagent SystemSolventEfficiencyReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)90-98% nih.gov
Hydrogen chloride (HCl)Hexafluoroisopropanol (HFIP)>99.9% nih.gov

Thermolytic Deprotection Mechanismsibm.comresearchgate.net

Thermolytic deprotection offers an alternative, reagent-free method for removing the tert-butoxy group. This process involves heating the polymer to a temperature sufficient to induce the cleavage of the tert-butyl ether bond. The reaction proceeds through a mechanism similar to the acid-catalyzed route, with the elimination of isobutylene and the formation of the desired poly(alpha-methyl-p-hydroxystyrene).

Research has shown that the thermal degradation of poly(alpha-methylstyrene) occurs in the temperature range of approximately 300-350°C. researchgate.net The cleavage of the tert-butyl group, specifically, can be achieved by thermolysis at around 220°C. researchgate.net The synthesis of high molecular weight poly(p-hydroxy-α-methylstyrene) has been successfully achieved through the cationic polymerization of p-[(tert-butoxycarbonyl)oxy]-'-methylstyrene followed by thermolytic deprotection. ibm.com This method avoids the use of potentially corrosive acids and simplifies product purification, as the only byproduct is the volatile isobutylene.

Deprotection MethodTemperature Range (°C)Key FeatureReference
Thermolysis~220Reagent-free, volatile byproduct researchgate.net
Thermolytic Deprotection following PolymerizationNot specifiedYields high molecular weight polymer ibm.com

Selective Deprotection in Multi-Protected Polymer Systemsnycu.edu.twnih.govresearchgate.net

In more complex polymer architectures, such as block copolymers or polymers with multiple types of protecting groups, selective deprotection is often necessary. This allows for the targeted modification of specific parts of the polymer while leaving other protected groups intact. The ability to selectively cleave the tert-butoxy group in the presence of other acid-sensitive groups depends on the careful choice of deprotection conditions.

For instance, in systems containing both tert-butyl (tBu) and trityl (Trt) protecting groups, it is possible to selectively remove the more labile Trt group using mild acidic conditions, such as 1% TFA, while the tBu group remains unaffected. nih.gov Conversely, stronger acidic conditions or different reagent systems can be employed to target the tBu group specifically. In peptide chemistry, which often deals with multiple protecting groups, methods have been developed for the selective removal of N-Boc (tert-butyloxycarbonyl) groups in the presence of tert-butyl esters using reagents like sulfuric acid in tert-butyl acetate. researchgate.net

The selective deprotection of tert-butyl esters in diblock copolymers has also been demonstrated using heterogeneous acid catalysts in flow reactors, allowing for a continuous and controlled process. nycu.edu.twresearchgate.net These strategies highlight the versatility of controlling deprotection reactions to create well-defined, functional polymer structures.

Subsequent Functionalization of Deprotected Polymer Backbonesresearchgate.netwikipedia.orgsjsu.edu

Once the tert-butoxy group is removed to yield poly(alpha-methyl-p-hydroxystyrene), the resulting phenolic hydroxyl group on the polymer backbone becomes available for a wide array of subsequent chemical modifications. This opens up possibilities for tailoring the polymer's properties for specific applications. The phenolic hydroxyl group can undergo many of the same reactions as its small-molecule analogue, phenol (B47542).

Potential functionalization reactions include:

Esterification and Etherification: The hydroxyl group can be reacted with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. This allows for the attachment of a vast range of functional moieties to the polymer backbone.

Grafting: The hydroxyl group can serve as an initiation site for grafting other polymer chains, leading to the formation of graft copolymers with unique architectures and properties.

Coupling Reactions: The phenolic hydroxyl group can be used in various coupling reactions. For instance, post-polymerization modification of similar polystyrene derivatives has been achieved through palladium-catalyzed cross-coupling reactions like the Suzuki coupling, after converting the hydroxyl group to a suitable leaving group like a triflate. sjsu.edu

Conversion to other functional groups: The hydroxyl group can be converted to other functional groups, further expanding the range of possible modifications.

The ability to functionalize the deprotected poly(alpha-methyl-p-hydroxystyrene) backbone is crucial for developing advanced materials for applications in electronics, such as photoresists and dielectric layers, as well as in biomedical fields and separation technologies. researchgate.netwikipedia.org

Theoretical and Computational Studies of P Tert Butoxy Alpha Methyl Styrene Polymerization

Quantum Chemical Calculations of Monomer Reactivity and Carbocation Stability

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a monomer and its corresponding reactive intermediates, which are crucial for predicting its polymerization behavior. For p-tert-butoxy-alpha-methyl styrene (B11656), these calculations focus on the electron distribution in the monomer and the stability of the carbocation formed during cationic polymerization.

The reactivity of an α-methylstyrene derivative in cationic polymerization is largely dictated by the stability of the tertiary benzylic carbocation formed upon the addition of an initiator. The substituent on the para position of the phenyl ring plays a pivotal role in modulating this stability. The tert-butoxy (B1229062) group (-O-C(CH₃)₃) at the para position influences the electronic environment of the monomer in two primary ways:

Resonance Effect: The oxygen atom's lone pairs can delocalize into the aromatic ring, increasing the electron density at the vinyl group. This resonance effect makes the double bond more nucleophilic and thus more reactive towards electrophilic attack by an initiator.

Inductive Effect: The electronegative oxygen atom can withdraw electron density inductively, but this effect is generally outweighed by the stronger resonance donation in para-substituted alkoxybenzenes.

The combination of these effects leads to a significant stabilization of the transient carbocation. The positive charge on the tertiary carbon is effectively delocalized across the phenyl ring and onto the oxygen atom of the tert-butoxy group. This delocalization greatly lowers the energy of the carbocation intermediate, thereby facilitating its formation and influencing the rate of polymerization. libretexts.orglibretexts.org

The stability of carbocations generally follows the order: tertiary > secondary > primary. byjus.comyoutube.com The carbocation derived from p-tert-butoxy-alpha-methyl styrene is a tertiary benzylic cation, which is further stabilized by the resonance-donating p-tert-butoxy group, making it a relatively stable intermediate in cationic polymerization. masterorganicchemistry.com

Table 1: Calculated Reactivity Descriptors for a Model System (Illustrative) This table is illustrative and based on general principles, as specific data for this compound is not published.

CompoundCalculated ParameterValueImplication for Reactivity
This compoundHOMO EnergyRelatively HighMore susceptible to electrophilic attack
Charge on β-carbonMore NegativeIncreased nucleophilicity of the double bond
Resulting CarbocationStabilization EnergyHighFacilitates faster polymerization rate
Charge DelocalizationExtensive (onto ring and oxygen)Increased stability of the propagating species

Modeling of Polymerization Kinetics and Thermodynamics

The polymerization of α-methylstyrene derivatives is famously characterized by a low ceiling temperature (T_c), above which the polymer is thermodynamically unstable and depolymerizes back to the monomer. This is due to the significant steric strain in the polymer backbone caused by the α-methyl group and the phenyl ring.

The thermodynamics of polymerization can be described by the Gibbs free energy equation: ΔG_p = ΔH_p - TΔS_p. Polymerization is favorable only when ΔG_p is negative. The enthalpy of polymerization (ΔH_p) for α-methylstyrene is relatively low (around -35 kJ/mol), and the entropy change (ΔS_p) is also negative, as the monomer molecules lose translational freedom upon forming a polymer chain. nist.govresearchgate.net

The ceiling temperature is the temperature at which ΔG_p = 0, so T_c = ΔH_p / ΔS_p. For poly(α-methylstyrene), the T_c is approximately 61°C in bulk. The introduction of a bulky p-tert-butoxy group is expected to further increase steric hindrance in the polymer chain. This increased steric repulsion would likely make the enthalpy of polymerization (ΔH_p) less negative and could also affect the entropy term, potentially leading to a lower ceiling temperature compared to the unsubstituted monomer.

Kinetic modeling of the polymerization of this compound would involve simulating the elementary steps of initiation, propagation, termination, and chain transfer. The rate of polymerization (R_p) is typically expressed as R_p = k_p[M][M⁺], where k_p is the propagation rate constant, [M] is the monomer concentration, and [M⁺] is the concentration of active propagating centers (carbocations).

Studies on the cationic polymerization of related p-substituted α-methylstyrenes have shown that electron-donating substituents increase the propagation rate constant (k_p). acs.org The p-tert-butoxy group, being strongly electron-donating, is expected to significantly enhance k_p. However, the bulky nature of the substituent could also sterically hinder the approach of the monomer to the propagating chain end, which might counteract the electronic acceleration to some extent. Computational modeling can help to disentangle these competing effects by calculating the activation energy barriers for the propagation step.

Table 2: Thermodynamic and Kinetic Parameters for α-Methylstyrene Polymerization (for comparison) Data for unsubstituted α-methylstyrene provides a baseline to understand the effects of the p-tert-butoxy substituent.

ParameterValue for α-MethylstyreneExpected Effect of p-tert-Butoxy Group
ΔH_p (Enthalpy of Polymerization)~ -35 kJ/mol nist.govLess negative (due to increased steric strain)
ΔS_p (Entropy of Polymerization)~ -104 J/(mol·K)Likely more negative (greater loss of rotational freedom)
Ceiling Temperature (T_c)~ 61°C (bulk) primescholars.comPotentially lower
Propagation Rate Constant (k_p)Base valueIncreased (due to electronic effects)

Simulations of Polymer Microstructure and Conformation

Simulations using molecular dynamics (MD) or Monte Carlo methods can predict the most stable conformations of the polymer chain and its resulting microstructure. These simulations model the interactions between monomer units, taking into account bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For poly(this compound), the presence of two bulky groups on the same monomer unit—the α-methyl group and the large p-tert-butoxy group—would lead to significant steric crowding. This is expected to have several consequences for the polymer's structure:

Increased Chain Stiffness: The polymer chain would be even more rigid than poly(α-methylstyrene), with a higher persistence length.

Favored Tacticity: The steric interactions would likely favor the formation of a specific tacticity, such as syndiotactic (alternating stereocenters), to minimize steric clashes between the bulky side groups. Studies on poly(α-methylstyrene) have shown that its tacticity can be controlled by polymerization conditions. researchgate.net

Amorphous Nature: The irregular and bulky side groups would likely prevent efficient chain packing, resulting in a completely amorphous polymer with a high glass transition temperature (T_g).

Reactive molecular dynamics simulations could also be employed to model the polymerization process itself, providing insights into how the microstructure evolves as the chain grows. researchgate.net These simulations can help predict the distribution of stereosequences (diads, triads, etc.) in the final polymer.

Table 3: Predicted Microstructural and Conformational Properties of Poly(this compound) This table is based on theoretical predictions derived from the known behavior of similar polymers.

PropertyPredicted CharacteristicReasoning
Chain ConformationRigid, extended coilSevere steric hindrance from α-methyl and p-tert-butoxy groups restricts bond rotation.
TacticityPredominantly syndiotactic or atacticSteric repulsion likely disfavors isotactic placements.
MorphologyAmorphousBulky, irregular side groups inhibit crystallization.
Glass Transition Temp. (T_g)HighReduced chain mobility due to steric hindrance.

Q & A

Q. Critical Parameters :

  • Anhydrous Conditions : Moisture can deactivate sodium tert-butoxide, reducing yield .
  • Temperature Control : Excessive heat may lead to decomposition of tert-butoxy groups.
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) influence regioselectivity .

Data Note : Discrepancies exist in reported molecular formulas (e.g., C₁₃H₁₆O vs. C₉H₉BrN₂O₅ ). Verify via authoritative databases like PubChem .

Basic: How can researchers characterize the structural and purity aspects of this compound using spectroscopic and chromatographic methods?

Answer:
Key Techniques :

NMR Spectroscopy :

  • ¹H NMR : Identify tert-butoxy (-OC(CH₃)₃) protons (δ 1.2–1.4 ppm) and α-methyl vinyl protons (δ 5.0–5.5 ppm) .
  • ¹³C NMR : Confirm tert-butyl carbon signals (δ 28–32 ppm) .

GC-MS : Validate molecular ion peaks (e.g., m/z 188 for C₁₃H₁₆O) and detect impurities .

FT-IR : Confirm ether C-O-C stretching (~1100 cm⁻¹) and vinyl C=C bonds (~1600 cm⁻¹).

Q. Purity Assessment :

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) .
  • Melting Point : Cross-check with literature values (note: conflicting data in ).

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:
Safety Protocols :

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation using fume hoods .

Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Q. Validation Methods :

  • GC-MS : Quantify styrene oxide (retention time ~8.5 min) and benzaldehyde (~6.2 min) .
  • ¹H NMR : Monitor epoxide protons (δ 3.5–4.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .

Mechanistic Insight : DFT studies reveal α-O attack on the vinyl group as the rate-limiting step, favoring epoxide formation .

Advanced: What computational approaches are employed to predict the reactivity and reaction mechanisms of this compound in catalytic processes?

Answer:
Computational Tools :

Density Functional Theory (DFT) : Models transition states and activation energies for oxidation pathways (e.g., α-O vs. β-O attack) .

Fukui Function Analysis : Identifies nucleophilic/electrophilic sites on the vinyl group, predicting regioselectivity (e.g., higher reactivity at the α-carbon ).

ALIE (Average Local Ionization Energy) : Assesses stability of intermediates under catalytic conditions .

Case Study : For Fe-MOF-74 catalyzed oxidation, DFT simulations align with experimental GC-MS data, confirming styrene oxide as the dominant product .

Advanced: How should researchers address discrepancies in physicochemical data (e.g., molecular weight, boiling point) across different sources for this compound?

Answer:
Methodology :

Systematic Literature Review (SLR) : Use PICOT framework to define research scope and identify conflicting data .

Third-Party Verification : Submit samples for independent testing (e.g., elemental analysis, HRMS) .

Database Cross-Validation : Compare CAS 105612-78-0 entries in PubChem , ECHA , and DSSTox for consensus data.

Example : reports C₉H₉BrN₂O₅, while structural analogs (e.g., tert-butyl ethers ) suggest C₁₃H₁₆O. Resolve via X-ray crystallography or high-resolution mass spectrometry.

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